2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
Overview
Description
2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid: is a chemical compound with the molecular formula C15H20BNO5 and a molecular weight of 305.13 g/mol . This compound is characterized by the presence of an acetamido group and a dioxaborolane ring attached to a benzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid typically involves the reaction of 2-acetamidobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of boron-containing compounds for various applications .
Biology and Medicine: Its boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes. Its unique properties make it valuable in the synthesis of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. This interaction can inhibit or modify the activity of enzymes and other proteins, leading to its effects in biological systems .
Comparison with Similar Compounds
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is similar in structure but has a methyl ester group instead of a carboxylic acid.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of an acetamido group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound contains a phenol group instead of an acetamido group.
Uniqueness: 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid is unique due to its combination of an acetamido group and a dioxaborolane ring attached to a benzoic acid core. This structure imparts specific chemical properties that make it valuable in various applications, particularly in medicinal chemistry and materials science .
Biological Activity
2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid (CAS No. 1218789-96-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20BNO5. Its structure features a benzoic acid moiety substituted with an acetamido group and a boron-containing dioxaborolane unit.
Property | Value |
---|---|
Molecular Weight | 292.14 g/mol |
Melting Point | 125 - 127 °C |
Solubility | Soluble in methanol |
CAS Number | 1218789-96-8 |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can modulate the activity of serine proteases and other key enzymes involved in inflammatory processes.
- Antioxidant Properties : The presence of the dioxaborolane unit is believed to enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Interaction with Protein Targets : Studies suggest that this compound may bind to specific protein targets involved in cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines .
- Antioxidant Activity Assessment : Another research article highlighted its antioxidant capabilities through various assays that measured radical scavenging activity. The results indicated a strong correlation between its structural features and antioxidant efficacy .
- In Vivo Studies : In vivo experiments showed that administration of the compound resulted in improved outcomes in models of oxidative stress-related diseases. It was found to reduce markers of oxidative damage significantly .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Anti-inflammatory Drugs : Due to its ability to inhibit inflammatory pathways.
- Antioxidants : As a potential treatment for conditions characterized by oxidative stress.
Properties
IUPAC Name |
2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO5/c1-9(18)17-12-8-10(6-7-11(12)13(19)20)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHFUAKKXPWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682252 | |
Record name | 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-96-8 | |
Record name | 2-(Acetylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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